![molecular formula C15H15NO2 B13806860 4'-Methoxy-4-methyl-5-oxo-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carbonitrile CAS No. 5446-70-8](/img/structure/B13806860.png)
4'-Methoxy-4-methyl-5-oxo-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxyphenyl)-1-methyl-2-oxo-cyclohex-3-ene-1-carbonitrile is an organic compound that belongs to the class of cyclohexenones This compound is characterized by the presence of a methoxyphenyl group, a methyl group, an oxo group, and a carbonitrile group attached to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-1-methyl-2-oxo-cyclohex-3-ene-1-carbonitrile can be achieved through several synthetic routes. One common method involves the condensation of 4-methoxybenzaldehyde with cyclohexanone in the presence of a base such as potassium hydroxide. The reaction mixture is then subjected to a nitrile-forming reagent like sodium cyanide under controlled conditions to introduce the carbonitrile group. The reaction is typically carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 4-(4-methoxyphenyl)-1-methyl-2-oxo-cyclohex-3-ene-1-carbonitrile may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations ensures high yield and purity of the final product. The crude product is often purified through recrystallization or chromatography techniques to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-1-methyl-2-oxo-cyclohex-3-ene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or sodium methoxide in methanol or ethanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Methoxyphenyl)-1-methyl-2-oxo-cyclohex-3-ene-1-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-1-methyl-2-oxo-cyclohex-3-ene-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)-2-phenyl-1H-imidazole: Similar in structure but contains an imidazole ring instead of a cyclohexene ring.
4-Methoxyphenylacetic acid: Contains a methoxyphenyl group but lacks the cyclohexene and carbonitrile groups.
4-Methoxyphenyl isothiocyanate: Contains a methoxyphenyl group but has an isothiocyanate group instead of a carbonitrile group .
Uniqueness
4-(4-Methoxyphenyl)-1-methyl-2-oxo-cyclohex-3-ene-1-carbonitrile is unique due to its combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. The presence of the methoxyphenyl group, carbonitrile group, and cyclohexene ring allows for diverse chemical transformations and applications in various fields of research .
Properties
CAS No. |
5446-70-8 |
|---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-1-methyl-2-oxocyclohex-3-ene-1-carbonitrile |
InChI |
InChI=1S/C15H15NO2/c1-15(10-16)8-7-12(9-14(15)17)11-3-5-13(18-2)6-4-11/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
DADUAZNFXZZKRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=CC1=O)C2=CC=C(C=C2)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Dibromo-2-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13806782.png)
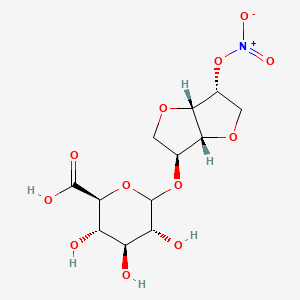
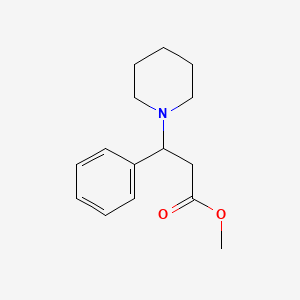
![Bicyclo[3.2.1]octa-3,6-dien-2-one, 3-chloro-](/img/structure/B13806803.png)

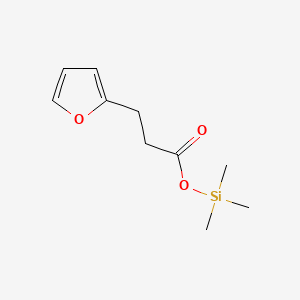
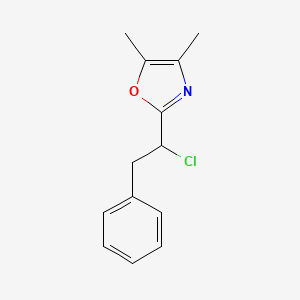
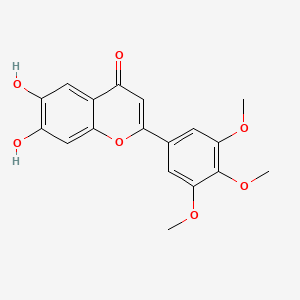
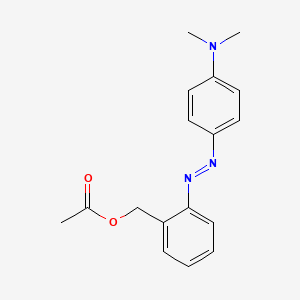
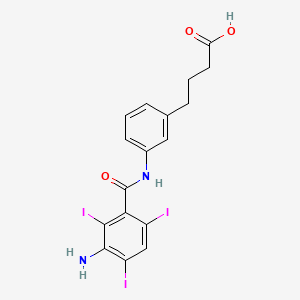
![(3S,7S,8R,9S,10R,13S,14S)-3-hydroxy-7-methoxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13806849.png)
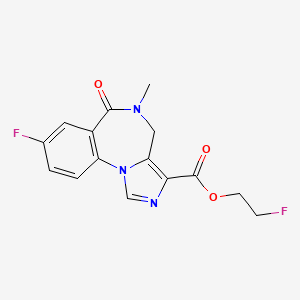
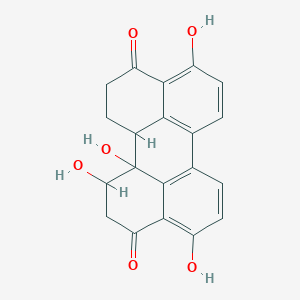
![2-Ethyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione](/img/structure/B13806867.png)
